![molecular formula C14H12N2O2 B1615609 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide CAS No. 72742-89-3](/img/structure/B1615609.png)
3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide
Overview
Description
3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyridine-based compound that has been synthesized using various methods.
Scientific Research Applications
Utility in Organic Synthesis
Compounds with structural similarities to 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have been utilized extensively in organic synthesis. For instance, enaminonitriles serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. The synthesis of pyrazole, pyridine, and pyrimidine derivatives from enaminonitrile intermediates demonstrates the compound's utility in creating pharmacologically relevant structures (Fadda et al., 2012).
Material Science Applications
In material science, derivatives of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have been explored for their potential in enhancing the luminescence of lanthanide ions. ZnS nanoparticles sensitized by ligands related to the compound showed increased efficiencies in EuIII and TbIII emissions, highlighting their potential use in optoelectronic devices (Tigaa et al., 2017).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, derivatives of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have been synthesized to study their nonlinear optical (NLO) properties and potential anticancer activity. Water-mediated synthesis led to compounds that exhibited significant NLO properties and showed promising interactions with the colchicine binding site of tubulin, suggesting a potential for anticancer activity (Jayarajan et al., 2019).
Catalysis
Complexes derived from pyridine and related to 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have demonstrated significant catalytic activities. For example, optically pure cobalt pyridine amidates have been synthesized and characterized, showing potential in creating radical cation salts with interesting structural properties and potential catalytic uses (Chmel et al., 2011).
Antimicrobial Activities
Additionally, thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives synthesized from reactions involving compounds related to 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have been screened for their antimicrobial activities, showing the versatility of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
3-oxo-3-phenyl-N-pyridin-3-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-5-2-1-3-6-11)9-14(18)16-12-7-4-8-15-10-12/h1-8,10H,9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXMYRJWGLASGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966239 | |
Record name | 3-Oxo-3-phenyl-N-(pyridin-3-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide | |
CAS RN |
72742-89-3, 5192-59-6 | |
Record name | 72742-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3-phenyl-N-(pyridin-3-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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